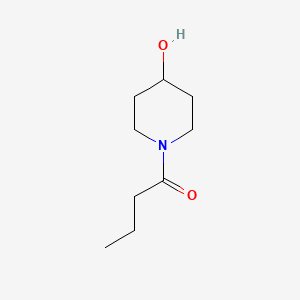![molecular formula C16H22N2O4 B1344887 [(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid CAS No. 1142205-63-7](/img/structure/B1344887.png)
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid (MPOA) is a synthetic compound that has recently been used in a variety of scientific research applications. MPOA is a derivative of the amino acid glutamate, which is an important neurotransmitter in the central nervous system. MPOA has been shown to have a range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound has been studied for its potential in creating new antimicrobial agents. Research by Fandaklı et al. (2012) involved synthesizing derivatives of 1,2,4-triazol-3-one, which included structures with the (4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid fragment. These compounds demonstrated significant antimicrobial activity, offering a promising avenue for novel antimicrobial drug development (Fandaklı et al., 2012).
Chemical Synthesis and Reactivity
Research has explored the chemical reactivity of compounds containing this molecular fragment. Velikorodov et al. (2014) discussed the synthesis of aromatic carbamates derivatives, which involved condensation reactions with (4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid. These studies contribute to understanding the chemical properties and potential applications in organic synthesis (Velikorodov et al., 2014).
Photodecarboxylation in Biological Applications
Shigemoto et al. (2021) explored derivatives of meta-nitrophenylacetic acid, which shares a similar structure with the compound , for their photodecarboxylation properties. This research is relevant in biological contexts, particularly in developing photocages for biological applications, such as controlled drug delivery systems (Shigemoto et al., 2021).
Synthesis of Piperidine Derivatives
Lau et al. (2002) described a method for synthesizing protected 2-substituted 4-oxo-piperidine derivatives, which are structurally related to the compound . This research is significant in the field of organic chemistry and pharmaceuticals, particularly for the development of new synthetic routes for piperidine-based compounds (Lau et al., 2002).
Eigenschaften
IUPAC Name |
2-(4-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-22-14-7-5-13(6-8-14)18(12-16(20)21)11-15(19)17-9-3-2-4-10-17/h5-8H,2-4,9-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNGZJHUEWOZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCCCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1344820.png)





![4-[(tert-Butoxycarbonylamino)methyl]-2-cyanopyridine](/img/structure/B1344831.png)

